molecular formula C22H16Cl2N4O5S2 B4581398 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide

2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B4581398
M. Wt: 551.4 g/mol
InChI Key: PXYDXYJFINFQAY-UHFFFAOYSA-N
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Description

2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various substituents, including dichloro, ethyl(phenyl)sulfamoyl, and nitrobenzothiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the substituents through a series of reactions:

    Chlorination: The dichloro groups can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfamoylation: The ethyl(phenyl)sulfamoyl group can be added through a sulfamoylation reaction, typically using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and assays.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-5-[methyl(phenyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide
  • 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]-N-(5-amino-1,3-benzothiazol-2-yl)benzamide

Uniqueness

2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both nitro and sulfamoyl groups, along with the dichloro substitution, makes it a versatile compound for various applications.

Properties

IUPAC Name

2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N4O5S2/c1-2-27(13-6-4-3-5-7-13)35(32,33)20-11-15(16(23)12-17(20)24)21(29)26-22-25-18-10-14(28(30)31)8-9-19(18)34-22/h3-12H,2H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYDXYJFINFQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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